Factor F430 -

Factor F430

Catalog Number: EVT-1593930
CAS Number:
Molecular Formula: C42H51N6NiO13+
Molecular Weight: 906.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Coenzyme F430 is a nickel-containing hydroporphinoid that plays a crucial role as a cofactor in the enzyme methyl coenzyme M reductase, which is essential for methanogenesis in methanogenic archaea. This compound is chemically related to vitamin B12 and siroheme and is characterized by a unique structure that includes a reduced porphyrin macrocyclic ring system known as corphin. Coenzyme F430 was first identified in 1978 from Methanobacterium thermoautotrophicum, with its complete structure elucidated through X-ray crystallography and nuclear magnetic resonance spectroscopy by 1982 .

Source

Coenzyme F430 is predominantly found in methanogenic archaea, such as Methanocaldococcus jannaschii and Methanococcus maripaludis, where it is present in high concentrations, sometimes comprising up to 7% of the cellular weight of the nickel protein . It has also been identified in anaerobic methanotrophic archaea, indicating its significance across different microbial communities involved in methane production and oxidation .

Classification

Coenzyme F430 belongs to the class of coenzymes, specifically categorized as a modified tetrapyrrole. Its classification stems from its structural features, which include additional rings compared to standard tetrapyrroles, making it unique among natural cofactors .

Synthesis Analysis

Methods

The biosynthesis of coenzyme F430 involves multiple enzymatic steps starting from uroporphyrinogen III, the precursor for all natural tetrapyrroles. The process includes the following key steps:

  1. Conversion to Sirohydrochlorin: Uroporphyrinogen III is first converted into sirohydrochlorin through dihydrosirohydrochlorin intermediates.
  2. Nickel Insertion: Nickel ions are incorporated into the sirohydrochlorin by a specific chelatase enzyme.
  3. Amidation: The side chains of the nickel-sirohydrochlorin are modified to form nickel-sirohydrochlorin a,c-diamide through amidation reactions.
  4. Reduction and Cyclization: A series of reductions and cyclizations lead to the formation of coenzyme F430 from its precursors, involving ATP hydrolysis and electron transfer through iron-sulfur clusters .

Technical Details

The entire synthesis pathway is catalyzed by a set of enzymes designated CfbABCDE, each responsible for specific transformations at various stages of the biosynthetic process .

Molecular Structure Analysis

Structure

Coenzyme F430 features a complex structure with several unique characteristics:

  • Core Structure: It consists of a corphin ring system, which includes four pyrrole-like rings (A-D) and two additional rings (E and F).
  • Nickel Coordination: The presence of a nickel ion at the center is critical for its function.
  • Functional Groups: The structure includes various functional groups that contribute to its reactivity and role in catalysis.

The molecular formula for coenzyme F430 is C₄₂H₄₆N₆O₁₄Ni, with a molecular weight of approximately 917 Da .

Data

Chemical Reactions Analysis

Reactions

Coenzyme F430 primarily participates in the following reaction:

  • Methane Production: It acts as a cofactor for methyl coenzyme M reductase, catalyzing the final step in methanogenesis where methyl coenzyme M is reduced to methane.

Technical Details

The reaction mechanism may involve either:

  1. Formation of an organometallic methyl-Ni(III) intermediate.
  2. Generation of a methyl radical through electron transfer processes facilitated by the nickel center .
Mechanism of Action

Process

The mechanism by which coenzyme F430 facilitates methane production involves:

  • Electron Transfer: The nickel center donates electrons during the reduction process.
  • Methyl Group Activation: The reduction of methyl coenzyme M leads to the cleavage of the carbon-sulfur bond, resulting in methane release.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Coenzyme F430 exhibits a distinct violet color due to its electronic structure.
  • Solubility: It is soluble in organic solvents like methanol and chloroform but less so in water.

Chemical Properties

  • Stability: Coenzyme F430 is relatively stable under physiological conditions but can undergo modifications leading to several derivatives.
  • Reactivity: It shows varied reactivity depending on environmental conditions, particularly pH and temperature.

Relevant data from studies indicate that modifications can significantly alter its spectroscopic properties, influencing its functionality within biological systems .

Applications

Coenzyme F430 has significant scientific applications:

  • Biochemical Research: It serves as a model compound for studying enzymatic reactions involving metal cofactors.
  • Environmental Science: Its presence is used as a biomarker for methanogenic activity in environmental samples.
  • Biotechnology: Understanding its biosynthesis and function can lead to biotechnological applications in bioenergy production through methane generation.
Biosynthesis and Molecular Assembly of Factor F430

Precursor Pathways and Tetrapyrrole Scaffold Formation

Factor F430 originates from the universal tetrapyrrole precursor uroporphyrinogen III, the last common intermediate in the biosynthesis of biologically essential pigments including hemes, chlorophylls, and vitamin B₁₂. In methanogenic archaea, this pathway diverges at sirohydrochlorin, a key branch point where methylation and oxidation reactions direct flux toward F430 synthesis. The enzyme S-adenosyl-L-methionine (SAM)-dependent uroporphyrinogen III methyltransferase (SirA) catalyzes the C-2 and C-7 methylation of uroporphyrinogen III, yielding precorrin-2. Subsequent NAD(P)⁺-dependent dehydrogenation by sirohydrochlorin dehydrogenase (SirC) oxidizes precorrin-2 to sirohydrochlorin, establishing the conjugated macrocycle essential for F430 assembly [1] [5] [6].

Comparative genomic analyses reveal that methanogens conserve the sirA and sirC genes within tetrapyrrole biosynthetic operons, ensuring substrate channeling and minimizing intermediate leakage. Notably, sirohydrochlorin serves as the immediate precursor for F430, distinguishing this pathway from those leading to cobalamin or siroheme, which utilize earlier intermediates [4] [6]. This metabolic partitioning underscores the evolutionary specialization of archaeal tetrapyrrole metabolism for methanogenesis.

Table 1: Key Intermediates in F430 Biosynthesis from Uroporphyrinogen III

IntermediateEnzyme Catalyzing FormationStructural Significance
Uroporphyrinogen IIIHemB, HemC, HemD (shared pathway)Common tetrapyrrole scaffold
Precorrin-2SirA (methyltransferase)C2/C7 methylations establish F430 backbone
SirohydrochlorinSirC (dehydrogenase)Oxidized macrocycle; entry point for nickel chelation
Ni-sirohydrochlorinCfbA (nickelochelatase)Metalated precursor for ring reduction

Enzymatic Mechanisms in Nickel Insertion and Chelation

Nickel insertion into sirohydrochlorin represents a committed step in F430 biosynthesis, catalyzed by the class II chelatase CfbA. This enzyme, originally characterized as CbiXS in cobalamin biosynthesis, demonstrates dual metal specificity in vitro, inserting both cobalt and nickel into sirohydrochlorin. However, in vivo kinetics favor nickel chelation due to:

  • Cellular metal partitioning: Archaeal nickel transporters (e.g., nixA in Helicobacter pylori) enhance cytoplasmic Ni²⁺ availability under anaerobic conditions [2].
  • Enzymatic preference: Although CfbA exhibits higher specific activity for cobalt (122 nmol·min⁻¹·mg⁻¹) than nickel (3.4 nmol·min⁻¹·mg⁻¹) in vitro, heterologous co-expression with nickel transporters in E. coli yields exclusive accumulation of Ni-sirohydrochlorin, confirming physiological relevance [2] [6].

Mechanistically, CfbA employs a conserved histidine-rich motif (HXXXH) to coordinate nickel, facilitating metal donation to the tetrapyrrole center. Chelation induces a characteristic spectral shift, with Ni-sirohydrochlorin exhibiting a dark violet pigmentation (λₘₐₓ = 390 nm) versus the yellow hue of metal-free sirohydrochlorin. This chromogenic property enables real-time monitoring of the reaction in vitro [2] [5]. Crucially, nickel insertion precedes side-chain amidation, preventing potential metal dissociation during subsequent steps.

Role of ATP-Dependent Synthases in Macrocyclic Modification

Following nickel chelation, three ATP-dependent enzymes orchestrate macrocycle reduction and cyclization:

  • Ni-sirohydrochlorin a,c-diamide synthase (CfbE): This amidotransferase catalyzes ATP-dependent amidation of the acetic acid side chains on rings A and C using glutamine as the nitrogen donor. The reaction proceeds stochastically, generating mono- and diamidated intermediates before yielding Ni-sirohydrochlorin a,c-diamide (mass shift from 919 Da to 917 Da) [2] [5].
  • Ni-sirohydrochlorin a,c-diamide reductase (CfbCD): A primitive nitrogenase homolog comprising CfbC (NifD-like) and CfbD (NifH-like) subunits. This complex harnesses ATP hydrolysis (≥3 ATP per electron) to drive a six-electron reduction of the tetrapyrrole ring system, accompanied by γ-lactamization to form ring E. The output is 15,17³-seco-F430-173-acid, characterized by an open ring F [1] [6].
  • Carbocyclic ring synthetase (CfbB): A Mur ligase homolog that catalyzes ATP-dependent ring closure via C17–C18 bond formation, generating the characteristic six-membered carbocyclic ring F of mature F430. The chaperone McrD enhances CfbB efficiency by preventing substrate inhibition, evidenced by in vitro studies showing 3-fold higher F430 yields with McrD present [5] [6].

Table 2: ATP-Dependent Enzymes in F430 Maturation

EnzymeReaction CatalyzedEnergy RequirementProduct
CfbEAmidation of acetate side chains2 ATP (per amidation)Ni-sirohydrochlorin a,c-diamide
CfbCD complexSix-electron reduction + γ-lactamization≥18 ATP (net)15,17³-seco-F430-173-acid
CfbBCarbocyclic ring formation1 ATPCoenzyme F430

Evolutionary Conservation of Biosynthetic Gene Clusters in Methanogens

The cfb genes (cfbA, cfbB, cfbC, cfbD, cfbE) form conserved operons across diverse methanogenic archaea, including Methanosarcina barkeri, Methanomassiliicoccus intestinalis, and Methanocella conradii. Synteny analyses reveal:

  • Core conservation: cfbA-E consistently cluster with genes encoding tetrapyrrole precursors (sirA, sirC) and the chaperone mcrD, ensuring coordinated expression [1] [6].
  • Lineage-specific adaptations: In anaerobic methanotrophic archaea (ANME), the cfb cluster associates with genes encoding F430-modifying enzymes (e.g., methyltransferases), explaining structural variants like the C172-methylthio-F430 in ANME-1 archaea [5] [7].

Horizontal gene transfer likely disseminated cfb operons among archaea, supported by their absence in non-methanogenic lineages. Notably, the nitrogenase-like cfbCD genes share ancestral homology with nifD/nifH, suggesting an evolutionary repurposing of nitrogen-fixing machinery for tetrapyrrole reduction in ancient methanogens [1] [3]. This conservation underscores F430 biosynthesis as a fundamental adaptation for archaeal methane metabolism.

Properties

Product Name

Factor F430

IUPAC Name

3-[(1R,3S,4S,5S,8R,11S,15E,17S,18S,19Z,22S,23S,29S)-5-(2-amino-2-oxoethyl)-4,22-bis(2-carboxyethyl)-18,29-bis(carboxymethyl)-5,23-dimethyl-14,25-dioxo-9,26,27,30-tetraza-28-azanidaheptacyclo[19.5.1.13,6.18,11.116,19.01,23.010,15]triaconta-6(30),9,15,19,21(27)-pentaen-17-yl]propanoic acid;nickel(2+)

Molecular Formula

C42H51N6NiO13+

Molecular Weight

906.6 g/mol

InChI

InChI=1S/C42H52N6O13.Ni/c1-40(16-30(43)50)22(5-9-33(54)55)27-15-42-41(2,17-31(51)48-42)23(6-10-34(56)57)26(47-42)13-24-20(11-35(58)59)19(4-8-32(52)53)39(45-24)37-28(49)7-3-18-21(12-36(60)61)25(46-38(18)37)14-29(40)44-27;/h13,18-23,25,27H,3-12,14-17H2,1-2H3,(H9,43,45,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61);/q;+2/p-1/t18-,19-,20-,21-,22+,23+,25+,27-,40-,41-,42-;/m0./s1

InChI Key

XLFIRMYGVLUNOY-SXMZNAGASA-M

Synonyms

coenzyme F430
CoF430
F(430)
factor F430
factors F430
nickel porphinoid

Canonical SMILES

CC12CC(=O)NC13CC4C(C(C(=N4)CC5C(C6CCC(=O)C(=C7C(C(C(=CC(=N3)C2CCC(=O)O)[N-]7)CC(=O)O)CCC(=O)O)C6=N5)CC(=O)O)(C)CC(=O)N)CCC(=O)O.[Ni+2]

Isomeric SMILES

C[C@@]12CC(=O)N[C@@]13C[C@H]4[C@H]([C@](C(=N4)C[C@@H]5[C@H]([C@@H]6CCC(=O)/C(=C/7\[C@H]([C@@H](/C(=C/C(=N3)[C@H]2CCC(=O)O)/[N-]7)CC(=O)O)CCC(=O)O)/C6=N5)CC(=O)O)(C)CC(=O)N)CCC(=O)O.[Ni+2]

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